
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- is an organic compound that belongs to the class of heterocyclic compounds known as pyrroles. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This particular compound is characterized by the presence of a carboxaldehyde group at the second position of the pyrrole ring and a thienyl group at the fourth position. The thienyl group is a sulfur-containing aromatic ring, which adds unique properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- can be synthesized through various synthetic routes. One common method involves the reaction of pyrrole with a suitable aldehyde under acidic conditions to form the desired carboxaldehyde derivative. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
In industrial settings, the production of 1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for precise control of reaction conditions and improved yields. Additionally, the use of microwave-assisted synthesis has been explored to enhance reaction rates and reduce production times.
化学反応の分析
Types of Reactions
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nature of the substituent introduced.
科学的研究の応用
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyrrole-2-carboxaldehyde: Lacks the thienyl group, resulting in different chemical and biological properties.
Thiophene-2-carboxaldehyde: Contains a thiophene ring instead of a pyrrole ring, leading to distinct reactivity and applications.
Indole-2-carboxaldehyde: Contains a fused benzene and pyrrole ring system, offering unique properties compared to pyrrole derivatives.
Uniqueness
1H-Pyrrole-2-carboxaldehyde, 4-(2-thienyl)- is unique due to the presence of both a pyrrole ring and a thienyl group. This combination imparts distinct electronic and steric properties, making it valuable in various chemical and biological applications. The compound’s ability to undergo diverse chemical reactions and its potential biological activities further highlight its uniqueness.
特性
CAS番号 |
541501-20-6 |
|---|---|
分子式 |
C9H7NOS |
分子量 |
177.22 g/mol |
IUPAC名 |
4-thiophen-2-yl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H7NOS/c11-6-8-4-7(5-10-8)9-2-1-3-12-9/h1-6,10H |
InChIキー |
KTDGYAIHFRDCHZ-UHFFFAOYSA-N |
正規SMILES |
C1=CSC(=C1)C2=CNC(=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


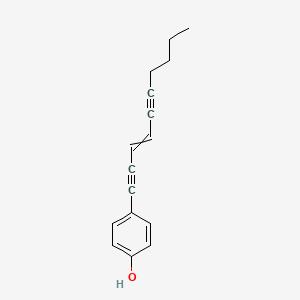

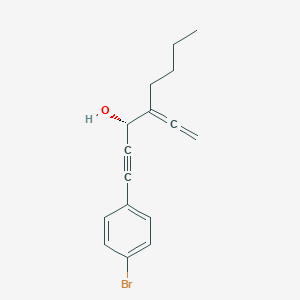
![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)
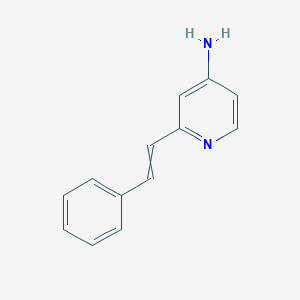
![Phosphonic acid, [(2-methyl-4-oxazolyl)methyl]-, dimethyl ester](/img/structure/B14233693.png)
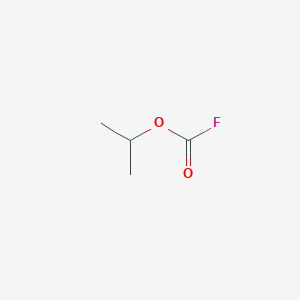

![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;butanedioic acid](/img/structure/B14233714.png)
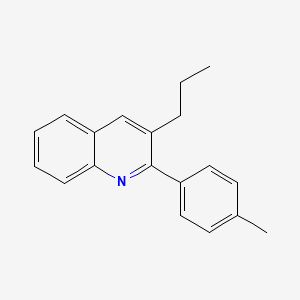
![[2-(hydroxymethyl)pyridin-3-yl] N,N-dimethylcarbamate](/img/structure/B14233728.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)

![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)
